1-A09

mPTPB IC50 Selectivity

TB virulence researchers face a critical barrier: most mPTPB inhibitors lose 100- to 10,000-fold potency in cellular assays due to poor permeability. 1-A09 overcomes this-it retains biochemical-to-cellular efficacy within 10-fold, reducing intracellular Mtb load by ~90% at 10 μM via host-directed mechanism without direct bactericidal activity. • Validated cellular efficacy: Reduces intracellular Mtb Erdman bacterial load ~90% at 10 μM over 7 days. • Noncompetitive mPTPB inhibitor: Kᵢ = 1.08 μM; restores ERK1/2 phosphorylation, IL-6 production, and IFN-γ-induced apoptosis. • Matched inactive analog I-C07 available for on-target specificity controls.

Molecular Formula C29H25N5O6
Molecular Weight 539.5 g/mol
CAS No. 1143579-76-3
Cat. No. B1674139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-A09
CAS1143579-76-3
SynonymsI-A09;  IA09;  IA09;  I-A-09;  IA 09; 
Molecular FormulaC29H25N5O6
Molecular Weight539.5 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)NC(=O)CN3C=C(N=N3)C4=C(OC5=CC(=C(C=C54)C(=O)O)O)C6=CC=CC=C6
InChIInChI=1S/C29H25N5O6/c35-24-15-25-22(14-21(24)29(37)38)27(28(40-25)18-4-2-1-3-5-18)23-16-34(32-31-23)17-26(36)30-19-6-8-20(9-7-19)33-10-12-39-13-11-33/h1-9,14-16,35H,10-13,17H2,(H,30,36)(H,37,38)
InChIKeyXDUPIYKMBPUQSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





1-A09 (CAS 1143579-76-3) for Scientific Procurement: A Selective mPTPB Virulence Blocker for Tuberculosis Research


1-A09 (I-A09, CAS 1143579-76-3, molecular formula C₂₉H₂₅N₅O₆, MW 539.54) is a noncompetitive, reversible inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB) [1]. Identified from a combinatorial library of bidentate benzofuran salicylic acid derivatives assembled via click chemistry, 1-A09 targets a secreted mycobacterial virulence factor that subverts host macrophage innate immune responses [1]. Unlike conventional antitubercular agents that directly kill the bacterium, 1-A09 acts through a host-directed mechanism—blocking mPTPB-mediated suppression of ERK1/2 and p38 signaling, restoring IL-6 production, and rescuing IFN-γ-induced apoptosis in infected macrophages [1]. This distinct pharmacological profile positions 1-A09 as a critical chemical probe for TB virulence research and a validated starting point for anti-TB drug discovery programs targeting MDR and XDR Mtb strains [1].

Why Generic mPTPB Inhibitors Cannot Substitute for 1-A09 in Host-Directed TB Research


Although multiple mPTPB inhibitors have been reported—including benzofuran salicylic acid derivatives (IC₅₀ = 38 nM, J. Med. Chem. 2013) [1], N-aryl oxamic acid-based compounds (Kᵢ = 2.7 nM, >4,500-fold selectivity, J. Med. Chem. 2020) [2], fusarielin M (IC₅₀ = 1.05 μM, 2021) [3], and MptpB-IN-2 (IC₅₀ = 0.64 μM) —these compounds vary dramatically in cellular permeability, mechanism of inhibition, intracellular anti-TB efficacy, and extent of selectivity characterization. 1-A09 is distinguished by its unique combination of validated cellular efficacy in macrophages at concentrations matching its biochemical potency (5–10 μM) [1], its noncompetitive inhibitory mechanism (Kᵢ = 1.08 μM) [1], and its demonstrated ability to reduce intracellular Mtb bacterial load by ~90% in an active TB infection macrophage model [1]. Researchers must recognize that simply selecting the most biochemically potent mPTPB inhibitor (e.g., sub-nanomolar Kᵢ compounds) does not guarantee cellular or host-directed efficacy, as previous PTP inhibitors have shown 100- to 10,000-fold potency loss between biochemical and cellular assays, a problem that 1-A09 notably overcomes [1].

Quantitative Differentiation Evidence for 1-A09 Against Closest mPTPB Inhibitor Comparators


Biochemical Potency and Selectivity Profile: 1-A09 vs. Later-Generation mPTPB Inhibitors

1-A09 inhibits mPTPB with an IC₅₀ of 1.26 ± 0.22 μM and a Kᵢ of 1.08 ± 0.06 μM, exhibiting a 61-fold preference over the related mycobacterial phosphatase mPTPA (IC₅₀ = 77.3 ± 5.1 μM) and >11-fold selectivity over all tested mammalian PTPs including PTP1B (IC₅₀ = 19 ± 1.5 μM), TC-PTP (22 ± 2.5 μM), SHP2 (26.4 ± 6.6 μM), and CD45 (>100 μM) [1]. Among 80 library compounds screened at ~10 μM, only 3 showed measurable mPTPB inhibition, and 1-A09 was the most potent and selective [1]. In comparison, the later benzofuran salicylic acid derivative 4g (J. Med. Chem. 2013) achieved greater biochemical potency (IC₅₀ = 38 nM) and >50-fold selectivity over mammalian PTPs [2]. The N-aryl oxamic acid compound 4t (J. Med. Chem. 2020) demonstrated substantially higher potency (Kᵢ = 2.7 nM) and >4,500-fold selectivity over 25 mammalian PTPs [3]. Fusarielin M showed comparable biochemical potency to 1-A09 (IC₅₀ = 1.05 ± 0.08 μM, Kᵢ = 1.03 ± 0.39 μM) [4]. MptpB-IN-2 achieved an IC₅₀ of 0.64 μM against MptpB with only ~6.4-fold selectivity over MptpA (4.06 μM) . This places 1-A09 as a moderately potent but well-characterized early-generation probe with a selectivity profile established across a comprehensive panel of 13 PTPs [1].

mPTPB IC50 Selectivity PTP panel Tuberculosis

Cellular Permeability and Retention of Potency: 1-A09 Overcomes the Cell-Free-to-Cellular Potency Gap

A well-documented challenge in PTP inhibitor development is the dramatic loss of potency between biochemical and cellular assays. The PNAS 2010 study explicitly states that previous PTP inhibitors had shown 100- to 10,000-fold loss of potency between biochemical and cellular assays [1]. In contrast, 1-A09 inhibited mPTPB in intact Raw264.7 macrophages with similar potency (5–10 μM) as that observed against the isolated enzyme (IC₅₀ = 1.26 μM) [1]. At 5–10 μM, 1-A09 fully restored IFN-γ-induced ERK1/2 activation and IL-6 production in mPTPB-expressing macrophages [1]. It also normalized Akt and caspase 3 activities, rescuing IFN-γ-induced apoptosis to levels comparable to vector control cells [1]. A structurally related but inactive control compound, I-C07, which showed no inhibitory activity against mPTPB or mammalian PTPs at 50 μM, failed to produce any of these cellular effects, confirming that the observed reversal of immune suppression was mPTPB-specific and not due to off-target effects [1]. For comparison, the later benzofuran derivative 4g (38 nM biochemical IC₅₀) was also shown to rescue IL-6 secretion and apoptosis in macrophages, but its quantitative cellular-to-biochemical potency ratio was not explicitly reported [2]. MptpB-IN-2, despite an IC₅₀ of 0.64 μM against MptpB, showed only weak antitubercular activity with an MIC of 64.9 μM against Mtb H37Rv, suggesting poor cellular translation .

Cellular permeability Macrophage PTP inhibitor Cell-based assay Tuberculosis

Intracellular Mycobacterium tuberculosis Growth Inhibition: 1-A09 vs. Inactive Analog I-C07

In a macrophage model of active TB infection using the Mtb Erdman strain (ATCC 35801), treatment with 10 μM 1-A09 reduced the intracellular bacterial load by approximately 90% relative to untreated controls over a 7-day incubation period [1]. In IFN-γ-activated macrophages, 1-A09 further potentiated the effect of IFN-γ, also achieving ~90% reduction in bacterial burden [1]. In contrast, the structurally related but enzymatically inactive analog I-C07 (10 μM) had no effect on intracellular TB growth, with bacterial loads comparable to untreated controls [1]. Critically, neither 1-A09 nor I-C07 showed direct bactericidal activity: the MIC values against extracellular Mtb H37Rv and Mtb Erdman were >100 μM for both compounds, confirming that the observed intracellular effect was due to host-directed mPTPB inhibition rather than direct bacterial killing [1]. Macrophage viability was unaffected by 1-A09 or I-C07 at concentrations up to 100 μM [1]. No comparable intracellular CFU reduction data have been reported for MptpB-IN-2 (MIC = 64.9 μM against extracellular Mtb H37Rv, with no macrophage intracellular data identified) . For the N-aryl oxamic acid compound 4t, intracellular macrophage efficacy data are not available in the primary literature [2].

Intracellular bacterial killing Macrophage infection model CFU Host-directed therapy Mtb Erdman

Mechanism of Inhibition: Noncompetitive Kinetics of 1-A09 vs. Active-Site-Directed Inhibitors

Kinetic analysis demonstrated that 1-A09 is a reversible, noncompetitive inhibitor of mPTPB with a Kᵢ of 1.08 ± 0.06 μM [1]. This noncompetitive mechanism indicates that 1-A09 binds to mPTPB at a site distinct from the active site, reducing catalytic activity regardless of substrate concentration [1]. This contrasts with the N-aryl oxamic acid-based inhibitors such as compound 4t, which were confirmed by kinetic, molecular docking, and site-directed mutagenesis studies to be active site-directed reversible inhibitors (Kᵢ = 2.7 nM) [2]. The benzofuran salicylic acid derivative 4g was also characterized as a competitive inhibitor [3]. Fusarielin M displayed a Kᵢ of 1.03 ± 0.39 μM with mixed-type inhibition [4]. The noncompetitive mechanism of 1-A09 may offer a distinct pharmacological profile for combination studies, as it binds to an allosteric site and could potentially synergize with active-site-directed inhibitors or substrate-competitive compounds without mutual displacement [1].

Noncompetitive inhibition Enzyme kinetics Reversible inhibitor mPTPB Allosteric

Derivative Tractability: 1-A09 Scaffold as a Validated Starting Point for Hybrid Anti-TB Agents

The 1-A09 scaffold has been productively used as a bioactive fragment in hybrid molecule design, yielding derivatives with improved direct antitubercular activity. In a 2014 study, 1,2,3-triazole-adamantylacetamide hybrids (5a–u) combining the 1-A09 fragment with substituted adamantyl urea were synthesized via copper-catalyzed click chemistry [1]. The most potent derivative, compound 5t, exhibited an MIC of 3.12 μg/mL against Mtb H37Rv with a selectivity index >15, a substantial improvement over 1-A09 itself, which showed MIC >100 μM against extracellular Mtb [1][2]. Related 2-(trifluoromethyl)phenothiazine-[1,2,3]triazole hybrids based on the I-A09 scaffold yielded compounds with MIC values of 6.25 μg/mL against Mtb H37Rv [3]. Isatin–coumarin hybrids incorporating the I-A09 pharmacophore showed weaker activity (MIC 50–200 μg/mL) [4]. These derivative studies establish 1-A09 as a versatile and chemically tractable starting scaffold rather than a terminal hit compound, with its triazole-bearing benzofuran salicylic acid core amenable to modular diversification via click chemistry [1].

Click chemistry Triazole-adamantylacetamide Hybrid design Mtb H37Rv MIC

Comprehensive Negative Control Validation: I-C07 as a Structural Analog Control for Specificity Studies

A unique feature of the 1-A09 characterization package is the availability of a structurally related, inactive control compound I-C07 [1]. I-C07 was profiled in parallel with 1-A09 across all key assays: it displayed no inhibitory activity against mPTPB or any panel mammalian PTP at 50 μM; failed to restore ERK1/2 signaling, IL-6 production, or apoptosis in mPTPB-expressing macrophages; and had no effect on intracellular Mtb growth in the J774A.1 macrophage infection model at 10 μM [1]. Both 1-A09 and I-C07 showed MIC >100 μM against extracellular Mtb and no cytotoxicity to macrophages at up to 100 μM [1]. This pairwise validation removes ambiguity about whether the observed cellular and anti-TB effects of 1-A09 arise from mPTPB-specific inhibition or from off-target activities within the benzofuran salicylic acid chemotype. Neither compound 4g, 4t, fusarielin M, nor MptpB-IN-2 were reported with a matched inactive structural analog control in their respective primary characterization studies [2][3][4].

Negative control I-C07 Specificity validation Off-target Chemical probe

Optimal Scientific and Industrial Application Scenarios for 1-A09 (CAS 1143579-76-3)


Host-Directed TB Virulence Blockade Studies in Macrophage Infection Models

1-A09 is the preferred chemical probe for experiments requiring selective pharmacological blockade of mPTPB-mediated immune subversion in macrophage TB infection models. At 10 μM, it reduces intracellular Mtb Erdman bacterial load by ~90% over 7 days without direct bactericidal activity (MIC >100 μM), confirming a host-directed mechanism [1]. The matched inactive analog I-C07 enables rigorous on-target specificity controls. This application is ideal for laboratories investigating virulence factor targeting as an alternative or adjunct to conventional bactericidal anti-TB regimens, particularly in the context of MDR/XDR TB where traditional drugs fail [1].

PTP Inhibitor Cellular Permeability Benchmarking and Target Engagement Validation

1-A09 serves as a critical positive control for evaluating cellular target engagement of next-generation mPTPB inhibitors. Unlike prior PTP inhibitors suffering 100- to 10,000-fold biochemical-to-cellular potency loss, 1-A09 retains efficacy within 10-fold of its enzymatic IC₅₀ in intact macrophages (active at 5–10 μM vs. IC₅₀ = 1.26 μM) [1]. Researchers developing new mPTPB inhibitors can use 1-A09 as a benchmark to assess whether their compounds overcome the PTP cellular permeability barrier, measuring restoration of ERK1/2 phosphorylation, IL-6 secretion, and apoptosis rescue as downstream pharmacodynamic readouts [1].

Medicinal Chemistry Starting Scaffold for Click Chemistry-Based Hybrid Anti-TB Agent Design

The 1-A09 benzofuran salicylic acid core, bearing a triazole moiety installed via click chemistry, has demonstrated scaffold plasticity for hybrid molecule design. Derivatives combining the 1-A09 fragment with adamantyl urea achieved MIC values of 3.12 μg/mL against Mtb H37Rv (selectivity index >15), while phenothiazine-triazole hybrids reached MIC 6.25 μg/mL [2][3]. Medicinal chemistry groups seeking a validated, modular, and synthetically accessible starting point for anti-TB lead optimization should procure 1-A09 as a reference parent compound against which to benchmark derivative potency, selectivity, and mechanism [2].

Allosteric mPTPB Inhibitor Reference Standard for Mechanistic and Structural Studies

1-A09 is a reversible, noncompetitive mPTPB inhibitor (Kᵢ = 1.08 μM) that binds to an allosteric site distinct from the active site [1]. This mechanism contrasts with competitive inhibitors (e.g., compound 4g) and active site-directed inhibitors (e.g., compound 4t) [4][5]. Structural biology and enzymology groups investigating allosteric regulation of mPTPB can employ 1-A09 as a reference ligand for co-crystallization studies, site-directed mutagenesis validation, or as a tool to probe allosteric site conservation across mycobacterial PTPs. Its noncompetitive mode may also enable combination studies with orthosteric inhibitors to assess synergistic effects [1].

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